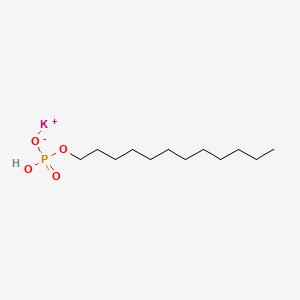

potassium dodecyl hydrogen phosphate

説明

Structure

3D Structure of Parent

特性

CAS番号 |

65045-37-6 |

|---|---|

分子式 |

C12H26KO4P |

分子量 |

304.4 g/mol |

IUPAC名 |

potassium;dodecyl hydrogen phosphate |

InChI |

InChI=1S/C12H27O4P.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15);/q;+1/p-1 |

InChIキー |

MJHORFXTDAGQEU-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCOP(=O)(O)[O-].[K+] |

正規SMILES |

CCCCCCCCCCCCOP(=O)(O)[O-].[K+] |

他のCAS番号 |

39322-78-6 |

物理的記述 |

Liquid |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

Synthetic Pathways and Chemical Derivatization

Established Methodologies for Potassium Dodecyl Hydrogen Phosphate (B84403) Synthesis

The conventional synthesis of potassium dodecyl hydrogen phosphate is a two-step process involving the initial formation of dodecyl hydrogen phosphate followed by its neutralization. This established route is favored for its straightforward reaction sequence and use of readily available precursors.

Esterification of Dodecanol (B89629) with Phosphoric Acid Precursors

The primary step in forming the dodecyl phosphate ester is the reaction of dodecanol (also known as lauryl alcohol) with a suitable phosphoric acid precursor. Common phosphorylating agents include phosphorus pentoxide (P₂O₅) and phosphoric acid (H₃PO₄) itself.

When phosphorus pentoxide is used, it reacts with dodecanol in a process that can be tailored to produce a mixture of mono- and didodecyl phosphates. The reaction stoichiometry and conditions are critical in determining the ratio of these products. For instance, studies on the synthesis of dodecyl phosphate using P₂O₅ dispersed in a non-reactive medium like mineral oil have been conducted to control the reaction, as P₂O₅ can be highly reactive and hygroscopic. In one such study, optimal conditions for phosphorylation were found to be a 2.0 molar ratio of lauryl alcohol to phosphorus pentoxide, a reaction temperature of 80°C, and a reaction time of 4 hours. researchgate.net Following the initial phosphorylation, a hydrolysis step is typically required to convert the resulting pyrophosphates into the desired hydrogen phosphate esters. The optimal hydrolysis conditions have been reported as a reaction temperature of 70°C for 2 hours with a 2.0% water mass fraction. researchgate.net Under these conditions, the product mixture was found to contain 66.12% monododecyl phosphate, 24.60% didodecyl phosphate, and 9.28% phosphoric acid. researchgate.net

Direct esterification of dodecanol with orthophosphoric acid is another viable pathway. google.com This reaction can be driven to favor the formation of monoalkyl phosphate esters. researchgate.net Catalysts can be employed to improve the reaction rate and selectivity. For example, a Schiff base manganese complex anchored to silicotungstic acid has been shown to be a highly effective and reusable catalyst for the esterification of phosphoric acid with equimolar lauryl alcohol, yielding high selectivity for the monoalkyl phosphate ester. researchgate.netcjcatal.com

The general reaction for the formation of monododecyl hydrogen phosphate from dodecanol and phosphoric acid can be represented as:

C₁₂H₂₅OH + H₃PO₄ ⇌ C₁₂H₂₅OPO(OH)₂ + H₂O

Subsequent Neutralization with Potassium Hydroxide (B78521)

Once dodecyl hydrogen phosphate is synthesized, the next step involves its neutralization with a potassium source, typically potassium hydroxide (KOH), to yield this compound. cosmileeurope.eu This is an acid-base reaction where the acidic proton of the phosphate group reacts with the hydroxide ion.

The reaction is as follows:

C₁₂H₂₅OPO(OH)₂ + KOH → C₁₂H₂₅OPO(OH)OK + H₂O

This neutralization is a standard procedure in the synthesis of various potassium phosphate salts. google.comatamanchemicals.com The reaction is typically carried out in an aqueous or alcoholic solution. The pH of the solution is monitored, and potassium hydroxide is added until the desired level of neutralization is achieved, resulting in the formation of the potassium salt. For related potassium phosphate syntheses, the reaction is often controlled to a specific pH endpoint to ensure the formation of the desired salt. atamanchemicals.com

Control of Reaction Parameters: Temperature and Anhydrous Conditions

Control of reaction parameters is crucial for achieving high yield and purity of the final product. Temperature plays a significant role in both the esterification and neutralization steps. In the esterification with phosphorus pentoxide, temperatures around 80°C are optimal for the phosphorylation, while the subsequent hydrolysis is best performed at 70°C. researchgate.net For direct esterification with phosphoric acid, the temperature can influence the reaction equilibrium and rate. google.com In the synthesis of related potassium phosphate salts, neutralization temperatures are often maintained below 90-100°C. atamanchemicals.comgoogle.com

The presence of water is a critical factor, particularly during the initial esterification step. When using highly reactive phosphorylating agents like phosphorus pentoxide, anhydrous or near-anhydrous conditions are initially preferred to prevent premature hydrolysis of the reagent and to control the reaction. researchgate.net However, a controlled amount of water is then necessary for the hydrolysis of pyrophosphate intermediates. researchgate.net During direct esterification, the removal of water can shift the equilibrium towards the product side, increasing the yield of the ester. google.com The use of a water-entraining agent during the reaction can facilitate this. google.com

Advanced Synthesis Techniques and Process Intensification

Hydrothermal Synthesis for Enhanced Purity

Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure water as a reaction medium to crystallize materials. This technique has been successfully employed for the synthesis of various phosphate materials, including nanocrystalline hydroxyapatite (B223615) from alkylphosphates. researchgate.netresearchgate.net The principles of hydrothermal synthesis can be applied to produce this compound with high purity and controlled crystal morphology.

In a typical hydrothermal process for alkyl phosphates, the reaction is carried out in a sealed autoclave where temperature and pressure are elevated. For instance, pure nanocrystalline hydroxyapatite has been prepared via hydrothermal synthesis at 160°C from mono- and dialkylphosphates. researchgate.netresearchgate.net This suggests that similar conditions could be adapted for the synthesis of this compound. The process would involve reacting dodecanol and a phosphorus source in the presence of a potassium-containing base under hydrothermal conditions. The high temperature and pressure can accelerate the reaction and promote the formation of well-defined crystals.

| Parameter | Value/Condition | Source |

| Reactants | Mono- or Dialkylphosphates, Calcium Source | researchgate.netresearchgate.net |

| Temperature | 160°C - 200°C | researchgate.netresearchgate.net |

| Product | Nanocrystalline Hydroxyapatite | researchgate.netresearchgate.net |

| Note: | This table presents data for the analogous hydrothermal synthesis of hydroxyapatite from alkylphosphates, suggesting potential parameters for this compound synthesis. |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis is a solvent-free or low-solvent technique that utilizes mechanical energy, such as ball milling, to induce chemical reactions. This approach is considered a green chemistry method as it can reduce or eliminate the need for solvents, lower reaction temperatures, and sometimes lead to the formation of novel phases. While specific studies on the mechanochemical synthesis of this compound are not widely documented, the synthesis of other organophosphates and related phosphate salts by this method has been reported, indicating its potential applicability.

The process would involve milling dodecanol, a phosphorus source (like phosphoric acid or a solid phosphate), and a potassium source (such as potassium hydroxide or potassium carbonate) together in a high-energy ball mill. The mechanical forces generated during milling would initiate the esterification and neutralization reactions. The feasibility of this approach is supported by the successful mechanochemical synthesis of other complex phosphates.

| Reactants | Milling Time | Rotational Speed | Product | Source |

| KH₂PO₄ and Mg(OH)₂ | 120 min | 500-600 rpm | KMgPO₄ | [Reference needed] |

| Eggshell (Calcite) and KH₂PO₄ | - | - | Calcium Phosphate Bioceramics | [Reference needed] |

| Note: | This table showcases examples of mechanochemical synthesis of other phosphate compounds, illustrating the general parameters of this technique. |

Comparative Analysis of Synthesis Efficiency, Yield, and Purity

The synthesis of alkyl phosphate esters, such as the dodecyl derivative, can be accomplished through several phosphating routes, primarily involving the reaction of dodecanol with a phosphating agent. The choice of agent significantly influences the reaction's efficiency, the final product yield, and the purity, which is often defined by the ratio of monoester (dodecyl hydrogen phosphate) to diester (didodecyl hydrogen phosphate). Common phosphating agents include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). scienceopen.comresearchgate.net

Phosphorus Pentoxide (P₂O₅): This is a strong and highly effective phosphating agent. The reaction with an alcohol like dodecanol is typically vigorous and can be difficult to control, potentially leading to side reactions if not managed properly. researchgate.netresearchgate.net However, it is widely used in industrial processes. By carefully controlling the reaction conditions, such as temperature and molar ratio of reactants, a high proportion of the desired monoalkyl phosphate can be achieved. researchgate.netresearchgate.net

Polyphosphoric Acid (PPA): PPA is considered a milder phosphating agent than P₂O₅. researchgate.net It dissolves more readily in the alcohol, which can reduce issues with exothermic reactions and the formation of undesirable byproducts. researchgate.net Syntheses using PPA can yield a product with a high monoalkyl-to-dialkyl phosphate ratio, often exceeding 80:20, along with low levels of residual phosphoric acid. researchgate.net

Phosphorus Oxychloride (POCl₃): This reagent is also used for the synthesis of phosphate esters. The reaction proceeds via a different mechanism and typically requires the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. While effective, this method can present challenges in purification to remove all chloride-containing species.

The efficiency and outcome of these synthetic pathways are highly dependent on the reaction conditions. Factors such as temperature, reaction time, and the molar ratio of alcohol to the phosphating agent are critical in determining the final product distribution, particularly the monoester-to-diester ratio. scienceopen.comresearchgate.net

| Phosphating Agent | Typical Reaction Conditions | Reported Yield/Purity Characteristics | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | Reaction with alcohol at ~80°C for one hour. researchgate.net | Can be tailored to produce a high monoester-to-diester ratio. researchgate.netresearchgate.net | High reactivity, cost-effective for industrial scale. | Highly exothermic, can lead to undesirable side reactions. researchgate.net |

| Polyphosphoric Acid (PPA) | Reaction with alcohol at 60-100°C for 5+ hours. researchgate.net | Yields a high monoester-to-diester ratio (>80:20) with low residual phosphoric acid. researchgate.net | Milder reaction, easier to control, good selectivity for monoester. researchgate.net | Longer reaction times may be required. |

| Phosphorus Oxychloride (POCl₃) | Requires base to neutralize HCl byproduct. | Produces a mixture of mono- and di-esters. | Common laboratory reagent. | Corrosive HCl byproduct, purification can be complex. |

Purification Strategies for Research-Grade Compound Isolation

Obtaining high-purity this compound, especially for research applications, necessitates effective purification to remove unreacted starting materials, byproducts like the diester, and residual acids. rsc.org Common strategies involve extraction and chromatographic techniques. Solvent extraction using organic solvents such as n-butanol, isoamyl alcohol, or tributyl phosphate can be employed to selectively separate the phosphate esters from aqueous impurities. openchemicalengineeringjournal.comresearchgate.net For laboratory-scale purification, column chromatography is often utilized to separate the monoester from the diester and other non-polar impurities. nih.gov

Recrystallization is a powerful technique for purifying solid compounds. For alkyl phosphates, the choice of solvent is critical. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures, allowing for the crystallization of the pure product upon cooling. For analogous long-chain organic molecules and phosphate derivatives, organic solvents such as acetone (B3395972) have been used successfully for recrystallization. beilstein-journals.org The process typically involves dissolving the crude phosphate ester in a minimal amount of a suitable hot organic solvent. As the solution cools, the solubility of the desired monoalkyl phosphate salt decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The purified crystals can then be isolated by filtration. rsc.org The process may be repeated multiple times (fractional recrystallization) to achieve higher purity. researchgate.net

Structural Modifications and Analogous Compound Preparation

To better understand and tailor the properties of phosphate surfactants, researchers often synthesize structural analogs of this compound. This involves modifying the hydrophobic tail or the region near the phosphate head group.

Introducing functional groups such as ether (-O-) and hydroxyl (-OH) into the surfactant structure can significantly alter its physicochemical properties. These groups can enhance water solubility and change the surfactant's interaction with water molecules through hydrogen bonding. researchgate.net A common synthetic route to incorporate these functionalities involves the reaction of an epoxide with a phosphate compound, such as diethyl phosphate. researchgate.net This reaction opens the epoxide ring, resulting in a structure that contains both an ether linkage and a hydroxyl group. Research has shown that the presence of both ether and hydroxyl groups can have a synergistic effect, leading to a lower critical micelle concentration (CMC) and improved foaming ability compared to simple alkyl phosphates. researchgate.net

The length of the alkyl chain is a fundamental parameter that governs the behavior of a surfactant. A series of alkyl phosphate homologs can be synthesized by reacting various long-chain alcohols (e.g., C₁₀ to C₁₈) with a phosphating agent. acs.org Systematic studies on these series reveal clear structure-property relationships.

Generally, increasing the alkyl chain length enhances the hydrophobicity of the surfactant. This leads to a decrease in the critical micelle concentration (CMC), as fewer molecules are needed to form micelles in an aqueous solution. nih.gov Longer alkyl chains also tend to increase the packing density and order within self-assembled monolayers on surfaces. acs.org However, an excessively long chain can decrease water solubility. This trade-off is crucial in designing surfactants for specific applications. For instance, studies on lipid nanoparticles have shown that while longer alkyl chains can improve stability, they may also lead to larger particle sizes. nih.gov

| Alkyl Chain Length | Effect on Critical Micelle Concentration (CMC) | Effect on Surface Activity | General Trend in Hydrophobicity |

|---|---|---|---|

| Shorter (e.g., C10) | Higher CMC | Lower Surface Activity | Lower |

| Medium (e.g., C12-C14) | Intermediate CMC | Intermediate Surface Activity | Intermediate |

| Longer (e.g., C16-C18) | Lower CMC nih.gov | Higher Surface Activity nih.gov | Higher |

Colloid Chemistry and Solution Behavior

Micellization Phenomena in Aqueous and Mixed Solvent Systems

Micellization is a spontaneous and cooperative process where surfactant molecules, above a certain concentration, aggregate to form colloidal-sized clusters known as micelles. This phenomenon is driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic alkyl chains of the surfactant and water molecules. For an ionic surfactant like potassium dodecyl hydrogen phosphate (B84403), this process involves the aggregation of dodecyl hydrogen phosphate anions, with the potassium ions acting as counterions in the surrounding electrical double layer.

Determination of Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is the most crucial parameter characterizing the self-aggregation of a surfactant. It is defined as the concentration at which the formation of micelles becomes significant. scribd.com Below the CMC, surfactant molecules exist predominantly as monomers in the solution. Above the CMC, any additional surfactant molecules primarily form new micelles or are incorporated into existing ones. wikipedia.org

The determination of the CMC for an ionic surfactant like potassium dodecyl hydrogen phosphate can be accomplished through various experimental techniques that monitor a change in a physical property of the solution as a function of surfactant concentration. Common methods include:

Conductometry: This technique measures the electrical conductivity of the solution. For ionic surfactants, a plot of conductivity versus concentration typically shows two linear regions with different slopes. The slope is steeper below the CMC where charge is carried by individual ions. Above the CMC, the formation of micelles, which have a lower mobility than the free monomers and bind some counterions, leads to a decrease in the rate of conductivity increase. The intersection of these two lines provides the CMC value. researchgate.net

Surface Tensiometry: The surface tension of a surfactant solution decreases as the concentration of surfactant monomers increases. Once the CMC is reached and the surface is saturated with monomers, the surface tension remains relatively constant. The point at which the curve of surface tension versus the logarithm of concentration breaks is the CMC.

Fluorescence Spectroscopy: This sensitive method often employs a hydrophobic fluorescent probe, such as pyrene. Pyrene has low solubility in water but is readily solubilized within the hydrophobic core of micelles. This change in the microenvironment of the probe leads to distinct changes in its fluorescence spectrum, which can be correlated with the onset of micellization to determine the CMC. researchgate.net

While specific CMC data for this compound is not extensively documented in publicly available literature, the principles of its determination are well-established. For the closely related compound, potassium dodecyl sulfate (B86663), a CMC value of 2375 mg/L (approximately 8.23 mM) has been reported at 40°C. industrialchemicals.gov.au

The addition of an electrolyte, particularly one with a common counterion, has a significant effect on the CMC of ionic surfactants. For an anionic surfactant like this compound, adding a salt such as potassium chloride (KCl) lowers the CMC. The added potassium ions increase the counterion concentration in the solution, which helps to shield the electrostatic repulsion between the negatively charged phosphate headgroups on the micelle surface. This reduced repulsion facilitates the aggregation of surfactant monomers, thus causing micelle formation to occur at a lower concentration. researchgate.net

Studies on similar anionic surfactants like sodium dodecyl sulfate (SDS) and sodium dodecyl benzene (B151609) sulfonate (SDBS) have shown that the presence of KCl causes a more significant drop in the CMC compared to NaCl. orientjchem.org This is attributed to the properties of the hydrated cation, where the smaller hydrated radius and lower hydration energy of K+ compared to Na+ allow it to bind more effectively to the micelle surface, leading to more efficient charge neutralization. orientjchem.org This principle suggests that the CMC of this compound would be highly sensitive to the concentration of potassium salts in the solution.

Table 1: Effect of Electrolyte on the Critical Micelle Concentration (CMC) of the Related Surfactant Sodium Dodecyl Benzene Sulfonate (SDBS) in an Aqueous Drug Solution

| Electrolyte | Electrolyte Concentration (mol/kg) | CMC of SDBS (mol/kg) |

| None | 0.000 | 0.00161 |

| NaCl | 0.001 | 0.00125 |

| NaCl | 0.003 | 0.00108 |

| NaCl | 0.005 | 0.00095 |

| KCl | 0.001 | 0.00119 |

| KCl | 0.003 | 0.00101 |

| KCl | 0.005 | 0.00088 |

This table is generated based on data for a related anionic surfactant, SDBS, to illustrate the general principle of electrolyte influence. The presence of both NaCl and KCl decreases the CMC, with KCl showing a more pronounced effect. orientjchem.org

The addition of organic co-solvents to an aqueous solution of this compound can have complex effects on its micellization. The nature of the co-solvent (e.g., its polarity, ability to form hydrogen bonds, and its own hydrophobic character) determines its influence. Generally, organic solvents can affect the CMC in two primary ways: by altering the bulk solvent properties (solvophobicity) or by being incorporated into the micelles themselves.

Short-chain alcohols, for example, can increase the CMC. They can accumulate at the micelle-water interface, increasing the effective area per headgroup and thus opposing micellization. Conversely, some organic solvents can decrease the polarity of the bulk aqueous phase, which may reduce the hydrophobic driving force for aggregation and also lead to an increase in the CMC. The specific effect would depend on the particular co-solvent and its concentration.

Temperature influences the micellization of ionic surfactants in a characteristic manner. For many ionic surfactants in water, the CMC value typically decreases as the temperature rises from a low value, reaches a minimum, and then increases with a further increase in temperature. asianindexing.com This results in a U-shaped curve when CMC is plotted against temperature. researchgate.net This behavior is a result of two opposing temperature-dependent effects:

The Hydrophobic Effect: The transfer of the hydrophobic tail from water to the micellar core is an entropy-driven process. Initially, an increase in temperature strengthens the hydrophobic effect, favoring micellization and thus lowering the CMC.

Headgroup Hydration: At higher temperatures, the degree of hydration of the ionic headgroups (the phosphate group in this case) tends to decrease. This "dehydration" increases the electrostatic repulsion between the headgroups, which disfavors micellization and leads to an increase in the CMC.

The thermodynamic parameters of micellization—the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m)—can be calculated from the temperature dependence of the CMC. The process of micellization is spontaneous, which means ΔG°m is always negative. scribd.com The relationships are given by:

ΔG°m = RT ln(XCMC) ΔH°m = -RT² [d(ln XCMC)/dT] ΔS°m = (ΔH°m - ΔG°m) / T

where R is the gas constant, T is the absolute temperature, and XCMC is the CMC expressed as a mole fraction. For many ionic surfactants, the micellization process is entropy-driven at lower temperatures and becomes enthalpy-driven at higher temperatures. researchgate.net

Table 2: Thermodynamic Parameters of Micellization for the Related Surfactant Sodium Dodecyl Sulfate (SDS) at Various Temperatures

| Temperature (K) | CMC (mM) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | TΔS°m (kJ/mol) |

| 293 | 8.50 | -28.2 | -2.5 | 25.7 |

| 298 | 8.20 | -28.8 | -1.1 | 27.7 |

| 303 | 8.15 | -29.2 | 0.3 | 29.5 |

| 308 | 8.10 | -29.7 | 1.7 | 31.4 |

| 313 | 8.25 | -30.0 | 3.1 | 33.1 |

This table presents illustrative data for the closely related anionic surfactant, SDS, showing the typical U-shaped temperature dependence of CMC (minimum around 308 K) and the corresponding thermodynamic parameters. The data demonstrates that the micellization process is spontaneous (negative ΔG°m) and that the enthalpic and entropic contributions vary with temperature. This data is adapted from general findings in surfactant literature and serves as an example.

Micellar Structure and Aggregation Parameters

Micelles formed by this compound in aqueous solution are expected to be roughly spherical at concentrations just above the CMC. The structure consists of a liquid-like hydrophobic core formed by the dodecyl (C12) hydrocarbon tails, and a hydrophilic shell or palisade layer composed of the hydrated phosphate headgroups and associated potassium counterions. The interface between the core and the aqueous bulk is not perfectly smooth but is considered rough and dynamic, with some degree of water penetration into the outer region of the core.

The aggregation number (Nagg) is a key structural parameter, defined as the average number of surfactant monomers that constitute a single micelle. This number depends on factors such as the surfactant's chemical structure, concentration, temperature, and the ionic strength of the solution.

Counterion Binding and Micelle Ionization Degree

The degree of counterion binding, often denoted as β, represents the fraction of counterions that are electrostatically bound to the micelle. Conversely, the degree of micelle ionization, or the apparent degree of counterion dissociation (α), is the fraction of counterions that remain dissociated in the bulk solution (α = 1 - β). This ionization degree is a key factor in determining the net charge of the micelle and, consequently, the electrostatic repulsion between micelles. A lower degree of ionization (higher counterion binding) reduces the electrostatic repulsion between the headgroups, which favors the formation of micelles at a lower concentration, known as the critical micelle concentration (CMC).

Table 3.1.2.2: Representative Degree of Micelle Ionization for Anionic Surfactants

| Surfactant | Method | Degree of Micelle Ionization (α) | Reference |

|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | Conductometry | ~0.2-0.3 | scribd.come3s-conferences.org |

Molecular Packing and Intermolecular Interactions within Micelles

The aggregation of this compound molecules into micelles is a complex interplay of various intermolecular forces. The primary driving force for micellization is the hydrophobic effect. The hydrophobic dodecyl chains of the surfactant molecules are expelled from the aqueous environment and aggregate to form the core of the micelle, thereby minimizing their contact with water. This process leads to a significant increase in the entropy of the system due to the release of ordered water molecules from around the hydrocarbon chains.

The geometry of the resulting micelles can be rationalized using the concept of the molecular packing parameter, P, which is defined as:

P = v / (a₀ * l_c)

where 'v' is the volume of the hydrophobic tail, 'a₀' is the effective area of the headgroup at the micelle surface, and 'l_c' is the length of the hydrophobic tail. The value of P can predict the shape of the self-assembled structure. For spherical micelles, P is typically less than 1/3. For cylindrical or rod-like micelles, P is between 1/3 and 1/2. For bilayers and vesicles, P is between 1/2 and 1.

For this compound, the bulky and charged phosphate headgroup, along with its hydration shell, will occupy a significant area 'a₀'. The electrostatic repulsion between the negatively charged phosphate groups, although partially screened by the bound potassium ions, will also contribute to a larger effective headgroup area. This would likely result in a packing parameter that favors the formation of spherical or ellipsoidal micelles in dilute solutions.

The intermolecular interactions within the micelle are a balance between the attractive hydrophobic and van der Waals forces in the core and the repulsive electrostatic and steric forces between the headgroups at the surface. The presence of the potassium counterions is crucial in mitigating the electrostatic repulsion, allowing the surfactant molecules to pack more closely and form stable aggregates.

Surface Activity and Interfacial Tension Reduction Mechanisms

This compound, as an amphiphilic molecule, exhibits significant surface activity. When dissolved in water, the surfactant molecules preferentially adsorb at the air-water interface, orienting themselves with their hydrophobic dodecyl tails directed towards the air and their hydrophilic phosphate headgroups remaining in the aqueous phase. This adsorption process disrupts the cohesive hydrogen bonding network of water at the surface, leading to a reduction in the surface tension.

The mechanism of surface tension reduction involves the replacement of high-energy water molecules at the interface with lower-energy surfactant molecules. As the concentration of this compound in the bulk solution increases, the surface becomes progressively more populated with surfactant molecules until a saturated monolayer is formed. At this point, any further addition of the surfactant results in the formation of micelles in the bulk solution, and the surface tension typically remains relatively constant at its minimum value.

Quantification of Surface Excess Concentration

The extent of adsorption at the interface is quantified by the surface excess concentration (Γ), which is the amount of surfactant adsorbed per unit area of the surface. The surface excess concentration can be calculated from the surface tension isotherm (a plot of surface tension versus the logarithm of the surfactant concentration) using the Gibbs adsorption isotherm equation. For an ionic surfactant like this compound, assuming the solution is sufficiently dilute, the equation can be expressed as:

Γ = - (1 / (2 * R * T)) * (dγ / d(ln C))

where Γ is the surface excess concentration, R is the ideal gas constant, T is the absolute temperature, γ is the surface tension, and C is the molar concentration of the surfactant. The factor of 2 in the denominator accounts for the dissociation of the 1:1 electrolyte surfactant into two species (the dodecyl hydrogen phosphate anion and the potassium cation).

Table 3.2.1: Calculated Surface Excess Concentration for Disodium (B8443419) Dodecyl Phosphate at 60°C

| Concentration (mol/L) | Surface Tension (mN/m) | ln(C) | dγ/d(ln C) | Surface Excess Concentration, Γ (mol/m²) |

|---|---|---|---|---|

| 0.001 | 60.5 | -6.91 | ||

| 0.002 | 55.2 | -6.21 | -10.6 | 1.89 x 10⁻⁶ |

| 0.004 | 49.8 | -5.52 | -7.83 | 1.40 x 10⁻⁶ |

| 0.006 | 46.5 | -5.12 | -8.25 | 1.47 x 10⁻⁶ |

| 0.008 | 44.1 | -4.83 | -8.28 | 1.48 x 10⁻⁶ |

Data derived from the surface tension isotherm of disodium dodecyl phosphate. researchgate.net

Efficiency of Surface Tension Lowering

The efficiency of a surfactant in reducing surface tension is a measure of its effectiveness at low concentrations. It is often quantified by the pC₂₀ value, which is the negative logarithm of the molar concentration of the surfactant required to reduce the surface tension of the solvent by 20 mN/m. A higher pC₂₀ value indicates a more efficient surfactant, as a lower concentration is needed to achieve a significant reduction in surface tension.

The efficiency of this compound is expected to be influenced by the length of its hydrophobic tail and the nature of its headgroup. The dodecyl chain provides a strong hydrophobic driving force for adsorption to the air-water interface. The phosphate headgroup, being ionic, will also play a role in the packing of the surfactant molecules at the interface. While specific pC₂₀ values for this compound are not available in the reviewed literature, anionic surfactants with similar alkyl chain lengths typically exhibit good efficiency in lowering the surface tension of water. For comparison, the pC₂₀ of sodium dodecyl sulfate is approximately 3.8.

Self-Assembly and Ordered Fluid Phases

Formation of Liquid Crystal Phases and Alpha-Gels in Solutions

At concentrations significantly above the critical micelle concentration, aqueous solutions of this compound can undergo further self-assembly to form various ordered fluid phases, also known as lyotropic liquid crystals. The formation of these phases is dependent on factors such as surfactant concentration, temperature, and the presence of additives. The transition from a micellar solution to a liquid crystalline phase is driven by the increasing volume fraction of the surfactant, which forces the micelles to pack into ordered arrangements.

Common lyotropic liquid crystal phases include the hexagonal phase, where cylindrical micelles are arranged in a hexagonal lattice, and the lamellar phase, which consists of bilayers of surfactant molecules separated by layers of water. The specific phase formed is dictated by the molecular packing parameter (P). As the concentration of the surfactant increases, the effective headgroup area 'a₀' may decrease due to increased counterion binding and reduced hydration, leading to an increase in the packing parameter and a transition from spherical micelles to cylindrical and then to lamellar structures.

An alpha-gel (α-gel) is a specific type of lamellar phase that is formed at temperatures below the Krafft point of the surfactant. In an α-gel, the hydrocarbon chains of the surfactant molecules are in a crystalline-like, ordered state (all-trans conformation) and are typically packed in a hexagonal lattice within the bilayers. This contrasts with the more fluid lamellar liquid crystal phase (Lα), where the alkyl chains are in a disordered, liquid-like state. The formation of an α-gel results in a significant increase in the viscosity of the solution, leading to the formation of a soft, cream-like material. The presence of long-chain fatty alcohols can often promote the formation of stable α-gel phases in anionic surfactant systems. While the formation of α-gels has been reported for other anionic surfactants, specific studies on the α-gel formation of this compound were not found in the reviewed literature.

Role of Hydrogen Bonding in Stabilizing Supramolecular Structures

The phosphate group (PO₄³⁻) of this compound is a potent hydrogen bond acceptor, readily interacting with hydrogen bond donors such as water molecules or the P-OH groups of adjacent phosphate molecules. In aqueous solutions, a complex hydrogen-bonding network is established between the phosphate headgroups and the surrounding water molecules. This hydration layer is crucial in mediating the interactions between the amphiphiles and influencing the geometry of the self-assembled structures.

Furthermore, direct hydrogen bonds can form between the phosphate moieties themselves, specifically between the P=O and P-OH groups of neighboring molecules. These interactions are instrumental in creating well-defined, ordered arrangements of the headgroups at interfaces, such as in monolayers or bilayers. The strength and directionality of these hydrogen bonds impose significant constraints on the packing of the molecules, leading to the formation of stable, cooperative arrays. Research on related long-chain alkyl phosphates has demonstrated that the interplay between hydrogen bonding at the headgroup and van der Waals interactions between the alkyl chains governs the formation of highly ordered, crystalline-like self-assembled monolayers. researchgate.netacs.org

The synergy between the hydrogen bonding of the phosphate headgroups and the hydrophobic interactions of the dodecyl tails is therefore essential for the formation of robust and well-defined supramolecular architectures. The hydrogen bonds provide the primary organizing force for the hydrophilic part of the assembly, while the hydrophobic interactions of the alkyl chains lock the molecules into a stable, aggregated structure.

The following table, adapted from studies on similar alkyl phosphate monolayers on a titanium oxide surface, illustrates the influence of the alkyl chain length on the properties of the self-assembled monolayer, providing insight into the contribution of the hydrophobic chain to the stability and order of such supramolecular structures.

| Alkyl Chain Length | Film Thickness (Å) | Advancing Contact Angle (°) | Receding Contact Angle (°) |

| C10 | 12.8 | 108 | 95 |

| C12 | 15.1 | 110 | 100 |

| C14 | 17.5 | 111 | 103 |

| C16 | 20.0 | 112 | 106 |

| C18 | 22.4 | 112 | 108 |

Data adapted from studies on n-alkyl phosphate self-assembled monolayers, illustrating the trend of increasing order and packing density with longer alkyl chains. researchgate.netacs.org

This data demonstrates that as the alkyl chain length increases, the film thickness approaches the theoretical value for a closely packed monolayer, and the contact angle hysteresis (the difference between the advancing and receding angles) decreases, indicating a more ordered and stable structure. These trends underscore the significant role of the van der Waals forces between the alkyl chains in stabilizing the supramolecular assembly, complementing the crucial role of hydrogen bonding at the phosphate headgroup.

Emulsion Science and Interfacial Stabilization Research

Emulsification Efficiency and Emulsion Stability Studies

Detailed experimental data on the efficiency of potassium dodecyl hydrogen phosphate (B84403) in creating stable oil-in-water (O/W) and water-in-oil (W/O) emulsions is not extensively documented in accessible research.

Factors Governing Emulsion Coalescence and Creaming Stability

The stability of an emulsion is influenced by various factors, including the concentration of the emulsifier, the pH of the aqueous phase, temperature, and the nature of the oil phase. General principles suggest that for anionic surfactants like potassium dodecyl hydrogen phosphate, changes in pH and ionic strength can significantly impact the electrostatic repulsion between droplets, thereby affecting coalescence and creaming. However, specific research data, such as creaming index measurements or droplet size evolution over time under varying conditions for this compound-stabilized emulsions, are not available in the reviewed literature.

Rheological Properties of Emulsion Systems

The rheological properties of an emulsion, such as its viscosity and viscoelasticity, are critical for its stability and application. These properties are influenced by the interactions between the dispersed droplets, which are in turn governed by the interfacial film formed by the emulsifier. While general studies on the rheology of emulsions stabilized by various surfactants exist, specific data, including flow curves (shear stress vs. shear rate) and viscoelastic moduli (G' and G'') for emulsions stabilized with this compound, are not present in the available literature.

Dispersion and Flocculation Behavior in Colloidal Suspensions

The role of this compound as a dispersing or flocculating agent in colloidal suspensions is another area with limited specific research. The behavior of surfactants in this context is complex and depends on the nature of the suspended particles and the surrounding medium.

Theoretical and Computational Approaches to Emulsion Stabilization

Theoretical models can provide valuable insights into the mechanisms of emulsion stabilization.

XDLVO Theory Applications for Interfacial Interactions

The extended Derjaguin-Landau-Verwey-Overbeek (XDLVO) theory is a powerful tool for understanding the forces that govern the interactions between droplets in an emulsion, including van der Waals, electrostatic, and acid-base interactions. While XDLVO theory has been applied to understand interfacial interactions in various emulsion systems, its specific application to model and predict the stability of emulsions stabilized by this compound is not documented in the available scientific literature. Such studies would be valuable in elucidating the specific role of the phosphate headgroup and the potassium counter-ion in mediating interfacial forces.

Molecular Dynamics Simulations of Surfactant Adsorption at Interfaces

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the adsorption of surfactants at various interfaces, providing nanoscale insights into the molecular arrangements and interactions that govern interfacial stabilization. While comprehensive MD simulation studies specifically targeting this compound are limited in publicly accessible literature, valuable inferences can be drawn from simulations of closely related dodecyl phosphate systems and analogous anionic surfactants. These simulations illuminate the fundamental principles driving the adsorption of such molecules at interfaces, which are critical for their role in stabilizing emulsions.

Research into the behavior of n-dodecyl phosphate aggregates using MD simulations offers a detailed description of their properties in aqueous environments. These simulations, which model both planar bilayer membranes and spherical micelles, provide data on molecular ordering, diffusion, and the crucial role of intermolecular forces. nih.gov Such studies are foundational for understanding how individual this compound molecules might arrange themselves at an oil-water or air-water interface.

In these simulations, key parameters such as the NMR -S(CD) order parameter are calculated to describe the conformational order of the alkyl chains. The diffusion of the amphiphiles within aggregates and the lifetimes of hydrogen bonds between the surfactant molecules and with water are also estimated. nih.gov For instance, hydrogen bonding is identified as a significant factor in stabilizing bilayer aggregates, particularly at lower pH, a finding that is highly relevant to the behavior of hydrogen phosphate headgroups. nih.gov

The insights from dodecyl phosphate simulations are often complemented by the extensive body of research on other dodecyl-chain surfactants, such as sodium dodecyl sulfate (B86663) (SDS). MD simulations of SDS micelles, for example, have been used to refine force fields and to study the dynamics of surfactant association and the structure of the micelle-water interface. acs.orgnih.gov These studies reveal that the polymer resides on the micelle surface and at the hydrocarbon-water interface, leading to a selective reduction in the hydrophobic contribution to the solvent-accessible surface area of the micelle. nih.gov The association is primarily driven by hydrophobic interactions between the polymer and the surfactant tails. nih.gov

The adsorption of surfactants onto solid surfaces has also been a focus of MD simulations, providing a proxy for understanding interactions with solid particles in a Pickering emulsion or with crystalline phases. Studies on the adsorption of sodium dodecyl phosphate (SDP) and sodium dodecyl sulfate (SDS) onto aluminum oxide surfaces have shown that SDP adsorbs more strongly, forming bilayer patches. researchgate.netacs.org This stronger, irreversible binding is attributed to the ability of the phosphate headgroup to form an inner-sphere complex with the surface aluminum atoms. acs.org

MD simulations can provide quantitative data on the structural and dynamic properties of adsorbed surfactant layers. The following tables present representative data that can be derived from such simulations for dodecyl-chain surfactants, illustrating the types of insights gained.

Table 1: Simulated Properties of Dodecyl Phosphate Aggregates

| Property | Value | Significance |

|---|---|---|

| Diffusion Coefficient of Amphiphile | ~0.5 x 10⁻⁵ cm²/s | Indicates the mobility of surfactant molecules within the interfacial layer. |

| Average Hydrogen Bond Lifetime (Surfactant-Water) | ~1.5 ps | Reflects the strength of the interaction between the phosphate headgroup and the aqueous phase. |

| S(CD) Order Parameter (Carbon 7) | ~0.35 | Describes the conformational order of the alkyl chain; higher values indicate a more ordered, extended chain. |

Note: The values presented are illustrative and based on findings from molecular dynamics simulations of n-dodecyl phosphate systems. nih.gov

Table 2: Comparative Adsorption Characteristics of Dodecyl Surfactants on Aluminum Oxide

| Surfactant | Adsorption Strength | Layer Structure | Binding Mechanism |

|---|---|---|---|

| Sodium Dodecyl Phosphate (SDP) | Strong, Irreversible | Bilayer Patches | Inner-sphere complexation |

| Sodium Dodecyl Sulfate (SDS) | Weaker | Less defined | Outer-sphere complexation |

This table is a qualitative summary based on comparative studies of SDP and SDS adsorption. researchgate.netacs.org

These simulation-based findings are crucial for building a molecular-level understanding of how this compound functions to stabilize interfaces. The orientation of the dodecyl tail, the hydration of the potassium and hydrogen phosphate headgroup, and the specific interactions with both the oil and water phases are all critical factors that can be elucidated through MD simulations. The data from such studies, including interaction energies and interfacial thickness, provide a theoretical foundation for optimizing emulsion formulations and predicting their stability.

Complexation Chemistry and Metal Ion Interactions

Chelation Behavior of the Phosphate (B84403) Head Group with Metal Ions

The phosphate moiety of potassium dodecyl hydrogen phosphate is a potent chelating agent for a wide array of metal ions. The negatively charged oxygen atoms of the phosphate group act as Lewis bases, readily donating electron pairs to coordinate with metal cations (Lewis acids). This interaction is fundamental to its role in various chemical and biological systems. acs.orgnih.gov The phosphate group can bind to metals as a monodentate or bidentate ligand, and in some cases, it can bridge multiple metal centers. wikipedia.orgnih.gov

Research indicates that at lower pH values, metal ions like copper(II) are complexed primarily by the phosphate groups. nih.gov The interaction involves the direct coordination of the metal cation with the charged oxygen atoms of the phosphate. acs.org The nature and strength of this chelation are dependent on several factors, including the pH of the medium, the charge and size of the metal ion, and the presence of other competing ligands. researchgate.netorientjchem.org For instance, studies on potassium dihydrogen phosphate (KDP) surfaces using density functional theory (DFT) have shown that the adsorption stability of various metal ions increases with the valence of the ion, following the order: monovalent < divalent < trivalent. nih.gov

The interaction mechanism also varies with the metal ion. Large ions such as K⁺, Na⁺, and Ca²⁺ tend to form ionic bonds with the oxygen atoms, whereas smaller, more polarizing ions like Al³⁺ and Cr³⁺ form stronger, more covalent bonds. nih.gov The stability of these metal-phosphate complexes can be quantified by their stability constants (log K), which reflect the equilibrium of the complex formation reaction. researchgate.net The pH plays a crucial role in the speciation of both the phosphate group and the metal ion, thereby influencing the structure and stability of the resulting complex. nih.govresearchgate.net For example, potentiometric titrations of metal/phosphate systems show the formation of different species like metal phosphate and metal hydrogen phosphate at different pH ranges. researchgate.net

| Metal Ion | Complex Species | logK Value | Reference |

|---|---|---|---|

| Co(II) | CoHPO₄ | 2.21 | researchgate.net |

| Ni(II) | NiHPO₄ | 2.11 | researchgate.net |

| Fe(III) | FeHPO₄⁺ | 2.23 | researchgate.net |

| Ag(I) | AgH₂PO₄ | 2.34 | researchgate.net |

| Cr(III) | CrHPO₄⁺ | 1.96 | researchgate.net |

| Cu(II) | CuHPO₄ | 2.14 | researchgate.net |

| Metal Ion | Adsorption Energy (eV) | Bonding Mechanism | Reference |

|---|---|---|---|

| Na⁺ | -1.42 | Ionic bonds with surface O atoms | nih.gov |

| K⁺ | -1.55 | Ionic bonds with surface O atoms | nih.gov |

| Ca²⁺ | -3.18 | Ionic bonds with surface O atoms | nih.gov |

| Cu²⁺ | -3.08 | Covalent bonds with surface O and H atoms | nih.gov |

| Al³⁺ | -7.21 | Covalent bonds with surface O and H atoms, breaking an H-O bond | nih.gov |

| Cr³⁺ | -8.15 | Covalent bonds with surface O and H atoms, breaking an H-O bond | nih.gov |

Counterion Complexation within Micellar Environments

In aqueous solutions above its critical micelle concentration (cmc), this compound self-assembles into micelles, creating a distinct microenvironment where the dodecyl chains form a hydrophobic core and the potassium phosphate head groups constitute the hydrophilic corona. The potassium ions (K⁺) act as counterions, associating with the negatively charged phosphate head groups at the micelle-water interface. This interaction is crucial for stabilizing the micellar structure by mitigating the electrostatic repulsion between the anionic head groups. acs.org

The binding of counterions to the micelle surface is a dynamic equilibrium. A fraction of the counterions are tightly bound in the Stern layer of the micelle, while others are more loosely associated in the diffuse Gouy-Chapman layer. acs.org The degree of counterion binding (β) is a key parameter that describes the fraction of micellar charge neutralized by the bound counterions. For anionic surfactants, the strength of this binding generally increases with the size and polarizability of the alkali metal counterion, following the order Li⁺ < Na⁺ < K⁺ < Cs⁺. acs.orgresearchgate.net This trend is attributed to the decreasing hydration energy of the ions, which allows the less hydrated, larger ions to approach the micelle surface more closely and interact more strongly. acs.org

The complexation of the potassium counterion at the micellar surface influences several properties of the system. A higher degree of counterion binding leads to more effective screening of the head group repulsions, which in turn lowers the cmc and can affect the size and shape of the micelles. acs.orgnih.gov Molecular dynamics simulations and experimental studies on similar anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) show that the counterions penetrate the headgroup region and co-localize with the charged moieties. nih.govfrontiersin.org The specific nature of the counterion can alter the packing of the surfactant molecules and the hydration at the micellar interface. acs.org

| Counterion | Critical Micelle Concentration (cmc) (mM) | Degree of Counterion Binding (β) | Reference |

|---|---|---|---|

| Li⁺ | 9.1 | 0.59 | acs.org |

| Na⁺ | 8.2 | 0.64 | acs.org |

| K⁺ | 7.1 | 0.71 | acs.org |

| Cs⁺ | 6.1 | 0.77 | acs.org |

Design Principles for Selective Ligand-Metal Ion Recognition

The selective recognition of specific metal ions by a ligand is a central goal in coordination chemistry, with applications ranging from environmental remediation to medical diagnostics. rsc.orgacs.org The design of ligands, such as those incorporating phosphate groups, for selective metal ion binding is guided by several key principles.

A primary guiding principle is the Hard and Soft Acids and Bases (HSAB) theory. rsc.org Hard metal ions (e.g., Al³⁺, Fe³⁺, La³⁺, UO₂²⁺), which are small, highly charged, and not easily polarized, prefer to bind with hard ligands that have donor atoms like oxygen (as in a phosphate group). rsc.orgfrontiersin.org Soft metal ions (e.g., Ag⁺, Hg²⁺) prefer soft donor atoms like sulfur. Since the phosphate group is a hard ligand, it inherently shows selectivity for hard metal ions. rsc.org

The electronic properties of the ligand, such as the basicity of the donor groups, significantly influence binding affinity. frontiersin.org For lanthanide complexes, for example, a more basic ligand generally leads to a more stable complex, which in turn affects the affinity of the entire complex for an anion like phosphate. frontiersin.org The pH of the solution is a powerful tool for controlling selectivity, as it modifies the protonation state (and thus the charge and donor ability) of both the ligand and, in some cases, the hydrated metal ion. rsc.org By carefully tuning these parameters—matching hard/soft character, preorganizing binding sites, and optimizing electronic properties—chemists can design ligands with high affinity and selectivity for a desired metal ion. rsc.orgfrontiersin.org

Analytical Methodologies and Characterization Techniques

Chromatographic Methods for Analysis and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of potassium dodecyl hydrogen phosphate (B84403), as well as for assessing the purity of samples by separating the main component from related substances and impurities. alfa-chemistry.com These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation. alfa-chemistry.com

Thin-Layer Chromatography (TLC) with Specific Detection Reagents

Thin-Layer Chromatography (TLC) serves as a rapid, low-cost, and versatile method for the qualitative analysis of organophosphate compounds like potassium dodecyl hydrogen phosphate. purkh.compsu.edu The technique involves spotting the sample onto a plate coated with an adsorbent (stationary phase), such as silica (B1680970) gel G, and developing it in a sealed chamber with a suitable solvent system (mobile phase). psu.edu

For the analysis of organophosphates, typical mobile phases include mixtures of nonpolar and polar solvents. psu.edu Common systems that can be adapted for this compound analysis include hexane-acetone (in ratios like 3:1 or 5:1 v/v) and chloroform-acetone (9:1 v/v). psu.edu After development, the separated components are visualized. Since alkyl phosphates are often not inherently chromophoric, specific detection reagents are required. A variety of spray reagents can be used for the on-plate detection of organophosphates. epa.gov One common approach is enzymatic inhibition, where the plate is sprayed with an enzyme solution like acetylcholinesterase followed by a substrate that produces a colored background; the analyte appears as a white spot where the enzyme is inhibited. nih.gov Another method involves using a chromogenic reagent that reacts specifically with the phosphate group. purkh.comakjournals.com For instance, a stannous chloride-hydrochloric acid reagent has been used to produce an intense pink-colored compound with certain organophosphates. purkh.com

Table 1: Representative TLC Conditions for Organophosphate Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel G |

| Mobile Phase Examples | Hexane-acetone (3:1 v/v); Chloroform-acetone (9:1 v/v) psu.edu |

| Detection Reagents | Acetylcholinesterase inhibition bioassay nih.gov; Stannous chloride/HCl purkh.com; 4-methylumbelliferone (B1674119) with ammonia (B1221849) psu.edu |

High Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of alkyl phosphates. nih.govfrontiersin.org It offers high resolution and sensitivity, making it suitable for determining purity and quantifying the exact amount of this compound in a sample. The most common mode for this analysis is reverse-phase (RP) HPLC. sielc.com

In a typical RP-HPLC setup, an analyte like this compound is separated on a nonpolar stationary phase, such as a C18 or a specialized reverse-phase column like Newcrom R1. sielc.com The mobile phase is generally a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. sielc.com The elution of the compound is controlled by adjusting the mobile phase composition, pH, and buffer concentration. helixchrom.com For analytes containing a phosphate group, adding an acid like phosphoric acid (or formic acid for mass spectrometry compatibility) to the mobile phase can improve peak shape and retention. sielc.com Detection can be achieved using various detectors, including Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or tandem mass spectrometry (LC-MS/MS) for enhanced specificity and sensitivity. nih.govhelixchrom.comrsc.org LC-MS/MS, operating in multiple reaction monitoring (MRM) mode, is particularly powerful for quantifying trace levels and confirming the identity of the analyte in complex matrices. rsc.org

Table 2: Example HPLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com |

| Column Example | Newcrom R1 sielc.com |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid sielc.com |

| Detector | ELSD, CAD, Mass Spectrometry (MS) sielc.comhelixchrom.com |

| Application | Quantitative analysis, purity assessment, impurity isolation sielc.com |

Gas Chromatography (GC) for Component Analysis in Multi-Phase Systems

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. thermofisher.com However, this compound is a salt and is non-volatile, making direct GC analysis challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile form. Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly employed to derivatize anionic surfactants, which improves volatility and resolution. thermofisher.comresearchgate.net

Once derivatized, the component can be analyzed in complex, multi-phase systems. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a selective detector, like a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (MS), is particularly effective for separating alkyl phosphates from complex matrices such as petroleum or industrial cleaners. researchgate.netrsc.org This advanced technique provides enhanced separation capacity, effectively isolating target analytes from interfering species. rsc.org The use of a polar/apolar column set in GC×GC can further resolve co-eluting compounds, which is critical when analyzing samples rich in other components like nitrogen-containing species. rsc.org

Table 3: GC Considerations for Alkyl Phosphate Analysis

| Parameter | Description |

|---|---|

| Requirement | Derivatization is necessary due to the non-volatile nature of the salt. thermofisher.comresearchgate.net |

| Derivatization Agent | Silylating agents (e.g., BSTFA) thermofisher.com |

| Advanced Technique | Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for complex samples researchgate.netrsc.org |

| Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS) thermofisher.comresearchgate.netrsc.org |

Micellar Electrokinetic Chromatography (MEKC) for Separation Optimization

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of capillary electrophoresis and chromatography that separates both charged and neutral molecules with high efficiency. wikipedia.orgnih.gov The technique is performed in a capillary filled with a buffer solution containing a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration (CMC). wikipedia.orgscispace.com

In MEKC, separation is based on the differential partitioning of an analyte between the aqueous buffer (mobile phase) and the interior of the micelles (a pseudo-stationary phase). nih.govscitechnol.com As an anionic surfactant itself, this compound would interact with the micellar system. The separation can be optimized by modifying various parameters, including the type and concentration of the surfactant in the running buffer, the buffer pH and concentration (phosphate or borate (B1201080) buffers are common), and the applied voltage. nih.govscitechnol.com The addition of organic modifiers or cyclodextrins to the buffer can further enhance resolution by altering partitioning behavior and extending the elution range. wikipedia.org This method is particularly useful for separating components in a mixture with high resolution in a short time, using minimal sample amounts. nih.gov

Spectroscopic and Spectrometric Characterization of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about its molecular framework. The analysis typically involves ¹H (proton) and ³¹P (phosphorus-31) NMR.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the dodecyl alkyl chain. It would show characteristic signals corresponding to the terminal methyl group (CH₃), the methylene (B1212753) group adjacent to the phosphate ester (CH₂-O-P), and the other methylene groups (CH₂) along the chain. The integration of these signals confirms the number of protons in each environment, while the chemical shifts and splitting patterns help to confirm the structure of the alkyl chain.

³¹P NMR: Phosphorus-31 NMR is highly specific for confirming the presence and chemical environment of the phosphorus atom. google.comgoogle.com For a hydrogen phosphate species, the ³¹P NMR spectrum would display a distinct signal whose chemical shift is characteristic of an alkyl phosphate monoester. The coupling between the phosphorus nucleus and the adjacent protons on the dodecyl chain (³JP-H) can provide further structural confirmation.

Table 4: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~0.8-0.9 | Triplet (t) | -CH₃ |

| ¹H | ~1.2-1.4 | Multiplet (m) | -(CH₂)₉- |

| ¹H | ~1.5-1.7 | Multiplet (m) | -CH₂-CH₂-O-P |

| ¹H | ~3.7-3.9 | Multiplet (m) | -CH₂-O-P |

| ³¹P | ~0-5 | Singlet/Multiplet | O=P(O⁻)(OK)-O- |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR analysis reveals characteristic absorption bands corresponding to the vibrations of its constituent parts: the long alkyl (dodecyl) chain and the phosphate headgroup.

The FT-IR spectrum of this compound can be interpreted by assigning specific peaks to the vibrational modes of its bonds. The dodecyl chain gives rise to strong absorptions related to C-H stretching and bending vibrations. The phosphate group (PO₄) and its protonated form (HPO₄⁻) exhibit distinct vibrations for P-O, P=O, and P-OH bonds.

Key vibrational bands observed in the FT-IR spectrum of similar phosphate compounds help in the characterization. researchgate.netemerginginvestigators.orgnih.gov For instance, P-O stretching vibrations typically appear in the 1300-950 cm⁻¹ range, while O-P-O bending vibrations are found between 640-400 cm⁻¹. researchgate.net The presence of the hydroxyl group on the phosphate (P-OH) can be identified by in-plane bending vibrations around 1295 cm⁻¹. researchgate.net

A representative table of expected FT-IR peaks for this compound is provided below.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~2955 | Asymmetric C-H Stretch | -CH₃ |

| ~2920 | Asymmetric C-H Stretch | -CH₂- |

| ~2850 | Symmetric C-H Stretch | -CH₂- |

| ~1465 | C-H Scissoring/Bending | -CH₂- |

| ~1250 | P=O Stretch | Phosphate |

| ~1080 | P-O Asymmetric Stretch | Phosphate |

| ~980 | P-O Symmetric Stretch | Phosphate |

| ~550 | O-P-O Bending/Deformation | Phosphate |

These assignments allow for the confirmation of the chemical structure of this compound, ensuring the presence of both the hydrophobic alkyl tail and the hydrophilic phosphate headgroup.

UV-Visible Spectrophotometry for Solution Concentration Determination

UV-Visible spectrophotometry measures the absorption of ultraviolet or visible light by a substance in solution. The concentration of an analyte can be determined if it contains a chromophore—a part of the molecule that absorbs light at a specific wavelength—by applying the Beer-Lambert law.

This compound, consisting of a saturated alkyl chain and a phosphate group, does not possess a significant chromophore that absorbs in the typical UV-Vis range of 200–800 nm. researchgate.net Therefore, direct UV-Vis spectrophotometry is generally not a suitable method for determining its concentration in a pure solution. The absence of conjugated double bonds or aromatic rings means there are no low-energy electronic transitions that would lead to absorbance in this region. researchgate.net

However, UV-Vis spectrophotometry can be employed indirectly. For instance, if the surfactant is part of a formulation containing a UV-active compound, its concentration could be inferred if it affects the absorbance of the other component. More commonly, this technique is adapted to study the aggregation behavior of the surfactant. By introducing a hydrophobic dye into the solution, the critical micelle concentration (CMC) can be determined by observing a shift in the dye's maximum absorbance wavelength (λmax) as it partitions into the hydrophobic micellar core. nih.gov Additionally, at very high concentrations, turbidity measurements using a spectrophotometer can provide an estimate of concentration, although this is less precise.

Electroanalytical Techniques for Solution Behavior

Conductometric Measurements for Micellization Parameters

Conductometry is a primary and widely used technique for investigating the aggregation behavior of ionic surfactants like this compound in aqueous solutions. princeton.eduorientjchem.org This method relies on measuring the electrical conductivity of the solution as a function of surfactant concentration. The key parameter derived from these measurements is the critical micelle concentration (CMC), which is the concentration at which surfactant monomers begin to assemble into micelles.

The principle behind this method is the change in the mobility of charge carriers. Below the CMC, the surfactant exists as individual ions (dodecyl hydrogen phosphate anions and potassium cations), and the conductivity increases linearly with concentration. researchgate.net Upon micelle formation, the larger, multi-ion aggregates (micelles) have a lower electrophoretic mobility than the free monomers. Furthermore, these micelles bind a fraction of the counterions (K⁺), effectively reducing the total number of mobile charge carriers. This leads to a distinct change in the slope of the conductivity versus concentration plot. acs.org

The CMC is identified as the point of intersection of the two linear portions of this plot. From the slopes of the lines below (S₁) and above (S₂) the CMC, the degree of counterion binding (β) to the micelle can also be estimated using the equation: β = 1 - (S₂/S₁).

Below is a table with representative micellization data for a similar 12-carbon chain anionic surfactant, sodium dodecyl sulfate, to illustrate the typical values that would be determined.

| Parameter | Description | Typical Value |

| CMC | Critical Micelle Concentration | ~8.2 mM |

| β | Degree of Counterion Binding | ~0.6 - 0.8 |

The CMC value is influenced by factors such as temperature, pressure, and the presence of electrolytes. princeton.eduorientjchem.org Conductometric measurements provide a straightforward and reliable method to quantify these effects on the micellization of this compound.

Calorimetric and Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) for Interaction Enthalpies

Isothermal Titration Calorimetry (ITC) is a high-sensitivity technique that directly measures the heat released or absorbed during a binding event or chemical reaction. malvernpanalytical.com It is used to determine the complete thermodynamic profile of an interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). harvard.edutainstruments.com

In the context of this compound, ITC can be used to study various phenomena, most notably the thermodynamics of micellization and its interactions with other molecules like polymers, proteins, or drugs. nih.gov To study micellization, a concentrated solution of the surfactant is titrated into the solvent (buffer) in the sample cell. Initially, the injections produce a heat of dilution. As the concentration surpasses the CMC, the heat change will also include the enthalpy of micelle formation (ΔH_mic).

An ITC experiment involves a reference cell and a sample cell maintained at a constant temperature. tainstruments.com The titrant is injected in small aliquots from a syringe into the sample cell, and the differential power required to maintain zero temperature difference between the cells is measured. psu.edu Each injection produces a heat pulse that is integrated to yield the enthalpy change for that injection. Plotting these enthalpy changes against the molar ratio of the reactants yields a binding isotherm, which is then fitted to a model to extract the thermodynamic parameters. nih.gov

The key thermodynamic parameters obtained from an ITC experiment are summarized in the following table.

| Parameter | Description |

| Kₐ (K₋¹) | Association Constant (Binding Affinity) |

| n | Stoichiometry of Binding |

| ΔH | Enthalpy of Binding/Interaction |

| ΔS | Entropy of Binding/Interaction |

| ΔG | Gibbs Free Energy of Binding (calculated) |

This technique provides fundamental insights into the driving forces behind molecular interactions involving this compound.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is an invaluable tool for studying the thermotropic phase behavior of materials, including surfactants like this compound. mdpi.com

For surfactants, DSC is used to determine key phase transition temperatures. One critical parameter is the Krafft temperature (Tₖ), which is the temperature at which the solubility of the surfactant becomes equal to its critical micelle concentration. Below the Krafft temperature, the surfactant has limited solubility, while above it, micelles can form. The Krafft point is observed in a DSC thermogram as an endothermic peak corresponding to the melting of the hydrated surfactant crystals to form a micellar solution. researchgate.net

DSC can also be used to study other solid-state transitions in the crystalline form of the surfactant. core.ac.ukresearchgate.net The analysis involves placing a small amount of the sample in a sealed pan and heating it at a constant rate alongside an empty reference pan. The instrument records the heat flow difference, and a plot of heat flow versus temperature (a thermogram) reveals thermal events as peaks. Endothermic transitions (like melting) result in a positive peak, while exothermic transitions result in a negative peak.

A table of expected thermal transitions for a long-chain ionic surfactant is shown below.

| Transition | Description | Typical Temperature Range (°C) |

| Crystal-Crystal Transition | Change in solid-state packing | Varies |

| Krafft Point (Tₖ) | Melting of hydrated crystals to micelles | 10 - 40 |

| Melting Point (Tₘ) | Transition from solid to liquid state | >150 (often with decomposition) |

DSC provides crucial information for understanding the temperature-dependent behavior and stability of this compound, which is essential for its application in various formulations. nih.govmdpi.com

Scattering and Diffraction Methods for Structural Elucidation

The intricate architecture of self-assembled structures and the crystalline arrangement of this compound can be meticulously investigated using advanced scattering and diffraction techniques. These methodologies provide unparalleled insights into the nanoscale and atomic-level organization of this amphiphilic molecule, revealing details about its behavior in solution and in the solid state. Small Angle Neutron Scattering (SANS) is particularly powerful for characterizing the size, shape, and internal structure of micelles and other aggregates in solution. In contrast, Wide-Angle X-ray Scattering (WAXS) is an indispensable tool for analyzing the crystalline phases and determining the arrangement of molecules in the solid state.

Small Angle Neutron Scattering (SANS) for Micellar and Aggregate Structure

Small Angle Neutron Scattering (SANS) is a powerful technique for probing the structure of materials on a length scale of approximately 1 to 100 nanometers. This makes it exceptionally well-suited for studying the self-assembly of surfactants like this compound into micelles and other aggregate structures in solution. The fundamental principle of SANS involves directing a beam of neutrons onto a sample and measuring the angular distribution of the scattered neutrons. The resulting scattering pattern provides detailed information about the size, shape, and internal organization of the scattering objects.

A key advantage of SANS in studying surfactant systems is the ability to use contrast variation. By selectively replacing hydrogen atoms with deuterium (B1214612) atoms in either the surfactant molecules or the solvent, the scattering length density of different components can be manipulated. This allows for the highlighting of specific parts of the micellar structure, such as the hydrophobic core or the hydrophilic shell, providing a more detailed picture of the aggregate.

Furthermore, SANS can provide information on the aggregation number (the number of surfactant molecules per micelle) and the thickness of the hydrophilic shell surrounding the hydrophobic core. For more concentrated solutions, interactions between micelles become significant and give rise to a structure factor peak in the scattering pattern. The analysis of this peak can yield information about the inter-micellar distances and the nature of the interactions.

Hypothetical SANS data for this compound micelles under different conditions are presented in the interactive table below to illustrate the type of information that can be obtained.

Interactive Data Table: Hypothetical SANS Parameters for this compound Micelles

| Concentration (mM) | Temperature (°C) | Radius of Gyration (Rg) (Å) | Aggregation Number (Nagg) | Micelle Shape |

| 10 | 25 | 18.5 | 65 | Spherical |

| 50 | 25 | 20.1 | 80 | Ellipsoidal |

| 10 | 40 | 17.8 | 60 | Spherical |

| 50 | 40 | 19.5 | 75 | Ellipsoidal |

This table presents illustrative data based on typical findings for similar anionic surfactants to demonstrate the utility of SANS in characterizing micellar systems.

Wide-Angle X-ray Scattering (WAXS) for Crystalline Phase Analysis

Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), is a fundamental technique for characterizing the crystalline structure of materials. wikipedia.orgndhu.edu.tw It provides information on the atomic and molecular arrangement within a crystalline solid by analyzing the diffraction pattern produced when a beam of X-rays interacts with the sample. The technique is based on Bragg's law, which relates the angle of diffraction to the spacing between crystal lattice planes.

For this compound in its solid form, WAXS is instrumental in determining its crystalline phase, unit cell parameters, and the packing of the dodecyl chains. The resulting WAXS pattern consists of a series of diffraction peaks at specific angles (2θ). The positions of these peaks are characteristic of the crystal lattice, while their intensities are related to the arrangement of atoms within the unit cell.

A sharp and well-defined diffraction pattern is indicative of a highly crystalline material, whereas a broad, diffuse scattering pattern, often referred to as an amorphous halo, suggests a lack of long-range order. By analyzing the WAXS data, one can identify the specific crystalline polymorph of this compound, as different crystal structures will produce unique diffraction patterns.

The analysis of WAXS data can also provide insights into the degree of crystallinity of a sample, which is particularly relevant for semi-crystalline materials. The relative areas of the crystalline peaks and the amorphous halo can be used to quantify the crystalline fraction. Furthermore, the width of the diffraction peaks is related to the size of the crystalline domains, with broader peaks indicating smaller crystallites.

In the context of this compound, WAXS can be used to study phase transitions as a function of temperature. By recording WAXS patterns at different temperatures, it is possible to identify the temperatures at which the crystal structure changes.

An illustrative set of WAXS data for a hypothetical crystalline phase of this compound is provided in the interactive table below. This data showcases the typical information that can be extracted from a WAXS experiment.

Interactive Data Table: Illustrative WAXS Data for Crystalline this compound